1-(3-Chlorophenyl)-2-(ethylsulfonyl)ethanamine
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Overview
Description
1-(3-Chlorophenyl)-2-(ethylsulfonyl)ethanamine is an organic compound characterized by the presence of a chlorophenyl group and an ethylsulfonyl group attached to an ethanamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chlorophenyl)-2-(ethylsulfonyl)ethanamine typically involves the reaction of 3-chlorobenzaldehyde with ethylsulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product. The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chlorophenyl)-2-(ethylsulfonyl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; solventacetonitrile; temperatureroom temperature.
Reduction: Lithium aluminum hydride; solventtetrahydrofuran; temperaturereflux.
Substitution: Amines or thiols; solventethanol; temperature50-60°C.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
1-(3-Chlorophenyl)-2-(ethylsulfonyl)ethanamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenyl)-2-(ethylsulfonyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.
Comparison with Similar Compounds
Similar Compounds
1-(3-Chlorophenyl)ethanamine: Similar structure but lacks the ethylsulfonyl group.
1-(3-Chlorophenyl)-2-(methylsulfonyl)ethanamine: Similar structure but with a methylsulfonyl group instead of an ethylsulfonyl group.
1-(4-Chlorophenyl)-2-(ethylsulfonyl)ethanamine: Similar structure but with the chlorine atom at the para position.
Uniqueness
1-(3-Chlorophenyl)-2-(ethylsulfonyl)ethanamine is unique due to the presence of both the chlorophenyl and ethylsulfonyl groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C10H14ClNO2S |
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Molecular Weight |
247.74 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-2-ethylsulfonylethanamine |
InChI |
InChI=1S/C10H14ClNO2S/c1-2-15(13,14)7-10(12)8-4-3-5-9(11)6-8/h3-6,10H,2,7,12H2,1H3 |
InChI Key |
NREUSOPWVMUFSO-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)CC(C1=CC(=CC=C1)Cl)N |
Origin of Product |
United States |
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